5-[(1-Benzylaziridin-2-yl)methoxy]-1-methyl-2,3-dihydroindole
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Description
The compound “5-[(1-Benzylaziridin-2-yl)methoxy]-1-methyl-2,3-dihydroindole” is a chemical compound with the molecular formula C19H18N2O. It’s a derivative of aziridine and isoquinoline .
Synthesis Analysis
The synthesis of this compound involves several steps. The general procedure involves the reaction of quinoline-3-carboxaldehyde with triethylamine, magnesium sulfate, and 2,3-dibromopropylamine hydrobromide in dichloromethane under microwave irradiation . The resulting imine products are then reacted with sodium borohydride . Further reactions involve the use of sodium iodide, 2-methyl-5-trifluoromethyl-2H-pyrazole-3-ol, and sodium hydroxide .Future Directions
The future directions for “5-[(1-Benzylaziridin-2-yl)methoxy]-1-methyl-2,3-dihydroindole” could involve further exploration of its biological activities and potential therapeutic applications, given the diverse biological activities reported for indole derivatives . Additionally, more studies could be conducted to fully understand its chemical properties and reactions.
Properties
IUPAC Name |
5-[(1-benzylaziridin-2-yl)methoxy]-1-methyl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-20-10-9-16-11-18(7-8-19(16)20)22-14-17-13-21(17)12-15-5-3-2-4-6-15/h2-8,11,17H,9-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWMRYGWQIZWAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)OCC3CN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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